molecular formula C4H9NO4S B2890155 Methyl 2-(N-Methylsulfamoyl)acetate CAS No. 291306-38-2

Methyl 2-(N-Methylsulfamoyl)acetate

Cat. No. B2890155
CAS RN: 291306-38-2
M. Wt: 167.18
InChI Key: VYDAVOAWPBXZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(N-Methylsulfamoyl)acetate” is a chemical compound with the CAS Number: 291306-38-2 . Its molecular weight is 167.19 and its IUPAC name is methyl [(methylamino)sulfonyl]acetate .


Molecular Structure Analysis

The InChI code for “Methyl 2-(N-Methylsulfamoyl)acetate” is 1S/C4H9NO4S/c1-5-10(7,8)3-4(6)9-2/h5H,3H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-(N-Methylsulfamoyl)acetate” has a predicted boiling point of 257.4±42.0 °C and a predicted density of 1.307±0.06 g/cm3 . Its pKa is predicted to be 10.31±0.40 .

Scientific Research Applications

Carbene Reactivity and Synthesis

Methyl 2-(N-Methylsulfamoyl)acetate has been explored in research for its reactivity and synthesis applications. For instance, under specific conditions, related compounds like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate exhibit efficient carbene reactivity, akin to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, yielding high yields of products such as difluorocyclopropane (Eusterwiemann, Martínez, & Dolbier, 2012).

Inhibiting Cyclooxygenase-2

A series of methylsulfonyl, sulfamoyl acetamides, and ethyl acetates, which includes compounds similar to Methyl 2-(N-Methylsulfamoyl)acetate, were synthesized for their biological evaluation as COX-2 inhibitors. This research highlights the potential of these compounds in inhibiting cyclooxygenase-2, an enzyme involved in inflammation and pain (Consalvi et al., 2015).

Gas Absorption and Sweetening

Studies on protic ionic liquids, including compounds like N-methyl-2-hydroxyethylammonium acetate, demonstrate their potential in CO2 capture and natural gas sweetening. The high pressure solubility of CO2 in these ionic liquids, along with their selectivity, makes them promising for environmental applications (Mattedi et al., 2011).

Antimicrobial Agents

Some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety, which are structurally related to Methyl 2-(N-Methylsulfamoyl)acetate, have been synthesized and evaluated as antimicrobial agents. These compounds showcase potential in combating bacterial and fungal infections (Darwish et al., 2014).

Advanced Material Synthesis

The compound's derivatives have been synthesized and characterized for their local and global chemical activities, contributing to the development of materials with specific molecular and chemical properties. This includes understanding their electrophilic and nucleophilic nature, which is crucial in material science (Gültekin et al., 2020).

Methanogenesis Research

In methanogenic consortia, derivatives of Methyl 2-(N-Methylsulfamoyl)acetate have been identified as intermediates in the metabolism of m-cresol to methane. This research provides insights into microbial pathways and carbon flow in methanogenic processes, contributing to our understanding of environmental microbiology (Roberts, Fedorak, & Hrudey, 1990).

Safety and Hazards

“Methyl 2-(N-Methylsulfamoyl)acetate” is considered hazardous. It has the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . These statements indicate that the compound can cause harm if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-(methylsulfamoyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-5-10(7,8)3-4(6)9-2/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDAVOAWPBXZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.